molecular formula C8H14O B1233884 5-Methyl-2-hepten-4-one CAS No. 81925-81-7

5-Methyl-2-hepten-4-one

Cat. No. B1233884
CAS RN: 81925-81-7
M. Wt: 126.2 g/mol
InChI Key: ARJWAURHQDJJAC-GQCTYLIASA-N
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Description

5-Methyl-2-hepten-4-one, also known as Filbertone, is a compound with the molecular formula C8H14O . It has a characteristic aroma of hazelnuts . It has a fruity, hazelnut, and green odor reminding of dried fruits and a characteristic, nutty, roasted, and nougat-like hazelnut flavor .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-hepten-4-one consists of 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey is ARJWAURHQDJJAC-GQCTYLIASA-N .


Physical And Chemical Properties Analysis

5-Methyl-2-hepten-4-one has a density of 0.8±0.1 g/cm3, a boiling point of 173.8±9.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . Its enthalpy of vaporization is 41.0±3.0 kJ/mol, and it has a flash point of 62.7±4.2 °C . The compound has an index of refraction of 1.430 .

Scientific Research Applications

Regulation of Thermogenesis and Lipid Metabolism

Filbertone has been found to regulate thermogenesis and lipid metabolism in the skeletal muscle of mice fed a high-fat diet . It upregulates differentially expressed genes (DEGs) associated with several pathways including thermogenesis, fatty acid degradation, oxidative phosphorylation, and branched chain amino acids (BCAAs) degradation . It also significantly upregulates the expression level of thermogenic genes such as uncoupling protein 1 (Ucp1), cell death-inducing DNA fragmentation factor alpha-like effector A (Cidea), peroxisome proliferator-activated receptor alpha (Ppara), and lipid droplet-associated protein genes such as Plin3, Plin4, and Plin5 .

Reduction of Intracellular Lipids

Filbertone has been observed to reduce the accumulation of intracellular lipids in C2C12 myotubes . This suggests that it could have potential applications in the treatment of conditions related to lipid metabolism.

Flavor and Fragrance Applications

Filbertone is a major aroma component in fruits of hazel trees (Corylus maxima and Corylus avellana) . It provides a roasted, nutty, coffee-like scent or taste in fragrance or flavor applications . It can also feature a cocoa taste, and it occurs naturally in hazelnuts .

Potential Therapeutic Approach for Obesity and Diabetes

The activation of Ucp1 expression by Filbertone could be a potential therapeutic approach for strategies aimed at reducing obesity, diabetes, and metabolic syndromes .

Role in Energy Balance

Filbertone has a crucial effect in the regulation of muscle lipid metabolism and energy balance . This could have implications for the development of treatments for conditions related to energy homeostasis.

Role in Insulin Resistance

Insulin resistance is strongly associated with the development of impaired glucose homeostasis, dyslipidemia, diabetes mellitus, and cardiovascular diseases . Filbertone’s effects on skeletal muscle, which plays a vital role in whole-body energy homeostasis , suggest that it could have potential applications in the treatment of insulin resistance.

Mechanism of Action

Target of Action

5-Methyl-2-hepten-4-one, also known as Filbertone or Hazelnut ketone , is a compound that primarily targets skeletal muscle . It is known to have preventive effects against hypothalamic inflammation, obesity, and adiposity .

Mode of Action

The compound’s mode of action involves its role as a proton donor, enabling reactions with a wide range of compounds . In skeletal muscle, it regulates thermogenesis and lipid metabolism .

Biochemical Pathways

5-Methyl-2-hepten-4-one affects several biochemical pathways. The upregulated differentially expressed genes (DEGs) in filbertone-fed mice were associated with several pathways including thermogenesis, fatty acid degradation, oxidative phosphorylation, and branched chain amino acids (BCAAs) degradation .

Pharmacokinetics

Its impact on bioavailability can be inferred from its effects on lipid metabolism in skeletal muscle .

Result of Action

The compound has a significant effect on the regulation of muscle lipid metabolism and energy balance . It upregulates the expression level of thermogenic genes such as uncoupling protein 1 (Ucp1), cell death-inducing DNA fragmentation factor alpha-like effector A (Cidea), peroxisome proliferator-activated receptor alpha (Ppara), and lipid droplet-associated protein genes such as Plin3, Plin4, and Plin5 . It also reduces the accumulation of intracellular lipids in C2C12 myotubes .

Action Environment

The action of 5-Methyl-2-hepten-4-one can be influenced by environmental factors. For instance, it is a flammable liquid and its vapors can form explosive mixtures with air . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Its action may also be influenced by the diet of the organism, as seen in the study where its effects were observed in mice fed a high-fat diet .

Safety and Hazards

5-Methyl-2-hepten-4-one is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

(E)-5-methylhept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJWAURHQDJJAC-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017670
Record name (E)-5-Methyl-2-hepten-4-one
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Molecular Weight

126.20 g/mol
Source PubChem
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Physical Description

Colourless liquid; hazelnut, metallic, buttey odour
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.845-0.852
Record name 5-Methyl-2-hepten-4-one
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Product Name

5-Methyl-2-hepten-4-one

CAS RN

102322-83-8, 81925-81-7
Record name (E)-5-Methyl-2-hepten-4-one
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Record name (E)-5-Methyl-2-hepten-4-one
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Record name 2-Hepten-4-one, 5-methyl-
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Record name 2-Hepten-4-one, 5-methyl-, (2E)
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Record name 5-METHYL-2-HEPTEN-4-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of chirality in the study of 5-Methyl-2-hepten-4-one?

A1: 5-Methyl-2-hepten-4-one exists as two enantiomers, (R) and (S) forms. Notably, the enantiomeric ratio of filbertone can vary depending on the hazelnut cultivar and geographical origin. [, ] This chiral specificity allows for origin authentication and provides insights into the sensory properties of hazelnuts. For instance, the (S)-enantiomer is generally more abundant and contributes significantly to the characteristic hazelnut aroma. []

Q2: How does the extraction process influence the enantiomeric composition of 5-Methyl-2-hepten-4-one in hazelnuts?

A2: Studies indicate that milder extraction conditions yield 5-Methyl-2-hepten-4-one with a higher enantiomeric excess compared to harsher methods. [] This suggests that aggressive extraction techniques may alter the natural enantiomeric ratio present in the hazelnuts.

Q3: What analytical techniques are employed to study the enantiomers of 5-Methyl-2-hepten-4-one?

A3: Researchers utilize advanced techniques like multidimensional gas chromatography and gas chromatography/mass spectrometry to separate and analyze the enantiomers of 5-Methyl-2-hepten-4-one. [] These methods provide high sensitivity and selectivity, enabling accurate determination of enantiomeric excess.

Q4: Can you describe a synthesis route for 5-Methyl-2-hepten-4-one that prioritizes environmental considerations?

A4: One method utilizes a condensation reaction between commercially available acetoacetate and 2-methylbutyryl chloride, followed by a second condensation with acetaldehyde to yield 5-Methyl-2-hepten-4-one. [] This approach avoids the use of harsh reagents like Grignard reagents and stoichiometric oxidants, making it a more environmentally friendly option.

Q5: What is another method for synthesizing 5-Methyl-2-hepten-4-one?

A5: An alternative synthesis route involves a Grignard reaction between 2-methyl-butyraldehyde and magnesium allyl bromide to produce 5-methyl-1-hepten-4-alcohol. This intermediate is then oxidized with sodium bichromate to 5-methyl-1-hepten-4-one, which undergoes isomerization to form the desired 5-methyl-2-hepten-4-one. []

Q6: Has the safety of 5-Methyl-2-hepten-4-one as a fragrance ingredient been assessed?

A7: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of 5-Methyl-2-hepten-4-one. [] While the specific details of the assessment are not provided in the abstract, this highlights the importance of evaluating the safety profile of aroma compounds used in various applications.

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